An In-depth Technical Guide to the Molecular Structure and Weight of Methyl Lithocholate
An In-depth Technical Guide to the Molecular Structure and Weight of Methyl Lithocholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl lithocholate, a derivative of the secondary bile acid lithocholic acid, is a molecule of significant interest in biomedical research and drug development.[1][2] Its unique amphiphilic nature, stemming from a rigid steroidal backbone and a more flexible side chain, allows it to interact with biological membranes and various cellular receptors.[3][4] Understanding the precise molecular structure and weight of methyl lithocholate is fundamental for elucidating its biological functions, developing analytical methods for its detection and quantification, and designing novel therapeutic agents based on its scaffold.[5] This technical guide provides a comprehensive overview of the molecular characteristics of methyl lithocholate, alongside detailed experimental protocols for its structural and gravimetric characterization.
Molecular Identity and Properties
A clear and unambiguous identification of methyl lithocholate is crucial for any scientific investigation. The following table summarizes its key identifiers and physicochemical properties.
| Identifier | Value | Source |
| Chemical Name | Methyl lithocholate | [6][7][8] |
| IUPAC Name | methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [8] |
| CAS Number | 1249-75-8 | [6][7][8] |
| Molecular Formula | C₂₅H₄₂O₃ | [6][7][8][9][10] |
| Molecular Weight | 390.6 g/mol | [6][7][8][11] |
| Alternate Names | Lithocholic Acid Methyl Ester | [7] |
Molecular Structure Elucidation
The molecular structure of methyl lithocholate is characterized by a tetracyclic steroid nucleus (gonane) with a hydroxyl group at the C-3 position and a methyl esterified side chain at the C-17 position. The stereochemistry of the molecule is critical to its biological activity.
Caption: 2D skeletal structure of methyl lithocholate.
The definitive structural elucidation of methyl lithocholate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Structural Characterization by NMR and MS
This protocol outlines the essential steps for confirming the molecular structure of methyl lithocholate.
1. Sample Preparation:
-
Dissolve a precisely weighed sample of methyl lithocholate (typically 1-5 mg) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure good solubility and minimal interference with the analyte signals.[12]
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Rationale: Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom in the molecule, allowing for the determination of its connectivity and stereochemistry.
-
Methodology:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the methyl lithocholate structure. A known ¹H NMR spectrum of methyl lithocholate shows a characteristic singlet for the methyl ester protons around 3.66 ppm.[13]
-
3. ¹³C NMR Spectroscopy:
-
Rationale: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Methodology:
-
Acquire a ¹³C NMR spectrum.
-
Process the data to identify the chemical shifts of all 25 carbon atoms in the molecule.
-
4. Mass Spectrometry (MS):
-
Rationale: MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Methodology:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Acquire the mass spectrum. The protonated molecule ([M+H]⁺) of methyl lithocholate should be observed at an m/z (mass-to-charge ratio) of approximately 391.3.[13]
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the parent ion. The fragmentation of the steroid nucleus and the side chain provides confirmatory structural evidence.[14][15]
-
Molecular Weight Determination
The molecular weight of methyl lithocholate is a fundamental physical property. While it can be calculated from the molecular formula, experimental verification is essential for confirming the purity and identity of a sample.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition.
Methodology:
-
Prepare a dilute solution of methyl lithocholate in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the protonated molecule ([M+H]⁺). The theoretical exact mass of C₂₅H₄₃O₃⁺ is 391.3207. The experimentally determined mass should be within a few parts per million (ppm) of this value.
Synthesis of Methyl Lithocholate
Methyl lithocholate is typically synthesized from its parent compound, lithocholic acid.[16]
Experimental Protocol: Esterification of Lithocholic Acid
Rationale: This procedure describes the conversion of the carboxylic acid group of lithocholic acid to a methyl ester.
Methodology:
-
Dissolve lithocholic acid in methanol.[13]
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13]
-
Stir the reaction mixture at room temperature or with gentle heating overnight.[13]
-
Quench the reaction by adding water, which will cause the product to precipitate.[13]
-
Collect the precipitated methyl lithocholate by filtration.[13]
-
Wash the product with cold water and dry it under a vacuum.[13]
-
The purity and identity of the synthesized methyl lithocholate should be confirmed using the analytical techniques described above (NMR and MS).
Applications in Research and Drug Development
The well-defined structure of methyl lithocholate makes it a valuable tool in various research areas:
-
Drug Delivery: Its amphiphilic properties are exploited in the formation of nanoparticles and micelles for targeted drug delivery.[3]
-
Metabolic Studies: As a key metabolite in bile acid pathways, it is studied in the context of metabolic disorders.[5]
-
Cancer Research: The role of bile acids, including lithocholic acid and its derivatives, in cancer cell proliferation and apoptosis is an active area of investigation.[2][17]
Conclusion
A thorough understanding of the molecular structure and weight of methyl lithocholate is indispensable for researchers and professionals in the life sciences. The application of modern analytical techniques such as NMR and high-resolution mass spectrometry allows for the unambiguous confirmation of its chemical identity and purity. This foundational knowledge is critical for advancing our understanding of its biological roles and for harnessing its potential in therapeutic applications.
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